molecular formula C18H25NO3 B1324834 Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate CAS No. 898775-79-6

Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate

Cat. No.: B1324834
CAS No.: 898775-79-6
M. Wt: 303.4 g/mol
InChI Key: WHRNLDCWDWJFGX-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate is a synthetic organic compound with the molecular formula C18H25NO3 It is characterized by the presence of a piperidine ring attached to a phenyl group, which is further connected to a butyrate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate typically involves the reaction of 4-(piperidinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification steps to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate is unique due to its specific structural configuration, which can result in distinct chemical and biological properties compared to its isomers. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

ethyl 4-oxo-4-[4-(piperidin-1-ylmethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-2-22-18(21)11-10-17(20)16-8-6-15(7-9-16)14-19-12-4-3-5-13-19/h6-9H,2-5,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRNLDCWDWJFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642723
Record name Ethyl 4-oxo-4-{4-[(piperidin-1-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-79-6
Record name Ethyl γ-oxo-4-(1-piperidinylmethyl)benzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-4-{4-[(piperidin-1-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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